Cas no 1189648-99-4 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)
![2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1189648-99-4x500.png)
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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- インチ: 1S/C26H20ClFN4O3/c1-35-22-10-7-17(27)11-20(22)30-23(33)14-32-21-9-8-18(28)12-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33)
- InChIKey: QGIPUFQSBTYXAH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)NC(CN1C2C=CC(=CC=2C2=C1C(N(C=N2)CC1C=CC=CC=1)=O)F)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 810
- トポロジー分子極性表面積: 75.9
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3141-20μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F3382-3141-4mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F3382-3141-10μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F3382-3141-10mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 10mg |
$79.0 | 2023-04-24 | |
A2B Chem LLC | BA69187-1mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA69187-10mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA69187-50mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F3382-3141-5mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F3382-3141-40mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 40mg |
$140.0 | 2023-04-24 | |
Life Chemicals | F3382-3141-3mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide |
1189648-99-4 | 90%+ | 3mg |
$63.0 | 2023-04-24 |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide 関連文献
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2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1189648-99-4 and Product Name: 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide
Compound with the CAS number 1189648-99-4 and the product name 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a fused pyrimido[5,4-b]indole core with various substituents, makes it a promising candidate for further investigation in drug discovery and development.
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in multiple ways. The presence of a fluoro substituent at the 8-position and a chloro group at the 5-position of the indole ring enhances the molecule's lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability. Additionally, the acetamide moiety attached to the pyrimido[5,4-b]indole core introduces a polar functional group that can improve solubility and binding affinity to biological receptors.
Recent research in the field of heterocyclic chemistry has highlighted the importance of fused ring systems in designing novel bioactive molecules. The 3-benzyl group in this compound contributes to its overall molecular weight and steric properties, which can influence its interaction with biological targets. Studies have shown that benzyl-substituted pyrimidines often exhibit enhanced binding affinity to enzymes and receptors involved in critical biological pathways.
The 5-chloro-2-methoxyphenyl group attached via the acetamide linkage adds another layer of complexity to the molecule's structure. This aromatic moiety is known to modulate pharmacokinetic properties by influencing metabolic pathways. The methoxy group enhances electron density on the aromatic ring, potentially increasing interactions with hydrophilic residues in biological targets. Meanwhile, the chloro substituent can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in drug-receptor binding.
In the context of current pharmaceutical research, compounds like this one are being explored for their potential applications in treating various diseases. The pyrimido[5,4-b]indole scaffold has shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Furthermore, modifications such as fluorine substitution have been widely employed to improve drug-like properties without compromising biological activity. The combination of these features makes this compound an attractive candidate for further preclinical and clinical investigations.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. These tools have been instrumental in optimizing synthetic routes and predicting pharmacological profiles before extensive experimental testing is conducted. The integration of experimental data with computational insights has accelerated the discovery process significantly.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions to form the pyrimido[5,4-b]indole core followed by functionalization at specific positions using established organic transformations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing aryl groups at desired positions while maintaining regioselectivity.
Evaluation of biological activity typically involves testing the compound against a panel of target enzymes and receptors relevant to specific therapeutic areas. Initial screening assays may include kinase inhibition assays, where the compound's ability to modulate enzyme activity is assessed using biochemical methods or high-throughput screening platforms. Positive hits from these assays often proceed to more detailed pharmacological studies.
One notable aspect of this compound is its potential for developing next-generation therapeutics targeting complex diseases such as cancer and inflammatory disorders. The structural features present in this molecule allow it to interact with multiple pathways simultaneously, which is increasingly recognized as an effective strategy for achieving synergistic therapeutic effects.
As research continues to uncover new biological functions associated with heterocyclic compounds, compounds like this one will continue to be scrutinized for their therapeutic potential. Innovations in synthetic methodologies will further enhance access to structurally diverse derivatives that can be optimized for improved efficacy and safety profiles.
The role of fluorine substitution in medicinal chemistry cannot be overstated; it has been systematically employed across various drug classes due to its ability to modulate pharmacokinetic properties significantly while maintaining or even enhancing biological activity. The presence of a fluoro substituent at position 8 in this compound exemplifies how strategic functionalization can lead to compounds with desirable drug-like characteristics.
In conclusion,2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide (CAS No. 1189648-99-4) represents a compelling example of how structural complexity can be leveraged to design novel bioactive molecules with significant therapeutic potential. Its unique combination of structural features positions it as an attractive candidate for further exploration within pharmaceutical research programs aiming at addressing unmet medical needs through innovative chemical entities.
1189648-99-4 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide) 関連製品
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